Cas no 100861-05-0 (4-(Propan-2-yloxy)benzene-1-sulfonamide)

4-(Propan-2-yloxy)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(1-methylethoxy)Benzenesulfonamide
- 4-isopropoxy-benzenesulfonic acid amide
- BenzenesulfonaMide, 4-(1-Methylethoxy)-
- CCG-357471
- AKOS009343185
- FS-2342
- Z385450758
- 100861-05-0
- 4-(propan-2-yloxy)benzene-1-sulfonamide
- YXCVEVBSFYRSMF-UHFFFAOYSA-N
- 4-propan-2-yloxybenzenesulfonamide
- 4-Isopropoxybenzenesulfonamide
- SCHEMBL189284
- DB-058509
- 4-isopropoxybenzene sulfonamide
- EN300-125524
- SB78780
- 4-(Propan-2-yloxy)benzene-1-sulfonamide
-
- MDL: MFCD11212974
- Inchi: InChI=1S/C9H13NO3S/c1-7(2)13-8-3-5-9(6-4-8)14(10,11)12/h3-7H,1-2H3,(H2,10,11,12)
- InChI Key: YXCVEVBSFYRSMF-UHFFFAOYSA-N
- SMILES: CC(C)OC1=CC=C(C=C1)S(=O)(=O)N
Computed Properties
- Exact Mass: 215.06161445Da
- Monoisotopic Mass: 215.06161445Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 77.8Ų
4-(Propan-2-yloxy)benzene-1-sulfonamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(Propan-2-yloxy)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B523183-25mg |
4-(Propan-2-yloxy)benzene-1-sulfonamide |
100861-05-0 | 25mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-125524-0.5g |
4-(propan-2-yloxy)benzene-1-sulfonamide |
100861-05-0 | 95.0% | 0.5g |
$50.0 | 2025-02-21 | |
Fluorochem | 044336-1g |
4-Isopropoxybenzenesulfonamide |
100861-05-0 | 1g |
£61.00 | 2022-03-01 | ||
eNovation Chemicals LLC | Y1254929-1g |
BenzenesulfonaMide, 4-(1-Methylethoxy)- |
100861-05-0 | 99% | 1g |
$190 | 2024-06-07 | |
Fluorochem | 044336-25g |
4-Isopropoxybenzenesulfonamide |
100861-05-0 | 25g |
£690.00 | 2022-03-01 | ||
Enamine | EN300-125524-0.1g |
4-(propan-2-yloxy)benzene-1-sulfonamide |
100861-05-0 | 95.0% | 0.1g |
$23.0 | 2025-02-21 | |
Enamine | EN300-125524-5.0g |
4-(propan-2-yloxy)benzene-1-sulfonamide |
100861-05-0 | 95.0% | 5.0g |
$264.0 | 2025-02-21 | |
Enamine | EN300-125524-250mg |
4-(propan-2-yloxy)benzene-1-sulfonamide |
100861-05-0 | 95.0% | 250mg |
$33.0 | 2023-10-02 | |
Aaron | AR0094J8-100mg |
BenzenesulfonaMide, 4-(1-Methylethoxy)- |
100861-05-0 | 95% | 100mg |
$57.00 | 2025-03-20 | |
1PlusChem | 1P0094AW-5g |
BenzenesulfonaMide, 4-(1-Methylethoxy)- |
100861-05-0 | 99% | 5g |
$278.00 | 2023-12-27 |
4-(Propan-2-yloxy)benzene-1-sulfonamide Related Literature
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
Additional information on 4-(Propan-2-yloxy)benzene-1-sulfonamide
Recent Advances in the Study of 4-(Propan-2-yloxy)benzene-1-sulfonamide (CAS: 100861-05-0): A Comprehensive Research Brief
4-(Propan-2-yloxy)benzene-1-sulfonamide (CAS: 100861-05-0) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, synthetic pathways, and mechanisms of action, positioning it as a promising candidate for drug development. This research brief synthesizes the latest findings to provide a comprehensive overview of the current state of knowledge regarding this compound.
The compound's structural features, including the sulfonamide moiety and the isopropoxy group, contribute to its bioactivity. Sulfonamides are well-known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The addition of the isopropoxy group in 4-(Propan-2-yloxy)benzene-1-sulfonamide enhances its lipophilicity, potentially improving its pharmacokinetic profile. Recent research has focused on elucidating the molecular targets and pathways modulated by this compound, with particular emphasis on its role in enzyme inhibition and receptor binding.
One of the most notable advancements in the study of 4-(Propan-2-yloxy)benzene-1-sulfonamide is its potential application in oncology. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. The study utilized X-ray crystallography to reveal the binding mode of the compound within the active site of CA IX, providing valuable insights for the design of more potent inhibitors. These findings suggest that 4-(Propan-2-yloxy)benzene-1-sulfonamide could serve as a lead compound for the development of novel anticancer agents.
In addition to its anticancer potential, recent investigations have explored the anti-inflammatory properties of 4-(Propan-2-yloxy)benzene-1-sulfonamide. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound significantly reduces the production of pro-inflammatory cytokines in vitro by modulating the NF-κB signaling pathway. This anti-inflammatory activity, combined with its favorable safety profile in preclinical models, highlights its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthetic accessibility of 4-(Propan-2-yloxy)benzene-1-sulfonamide has also been a focus of recent research. A 2023 paper in Organic Process Research & Development described an optimized, scalable synthesis route that improves yield and reduces the use of hazardous reagents. This advancement is crucial for facilitating further pharmacological studies and potential industrial production. The paper also highlighted the compound's stability under various conditions, which is an important consideration for its formulation and storage.
Despite these promising developments, challenges remain in the clinical translation of 4-(Propan-2-yloxy)benzene-1-sulfonamide. Current research gaps include the need for more comprehensive pharmacokinetic and toxicological studies in vivo, as well as investigations into potential drug-drug interactions. Future studies should also explore structure-activity relationships to optimize the compound's efficacy and selectivity. Collaborative efforts between academic researchers and pharmaceutical companies will be essential to advance this compound through the drug development pipeline.
In conclusion, 4-(Propan-2-yloxy)benzene-1-sulfonamide (CAS: 100861-05-0) represents a versatile scaffold with multiple therapeutic applications. The recent progress in understanding its mechanisms of action, coupled with improvements in synthetic methodologies, positions this compound as a valuable asset in medicinal chemistry. Continued research efforts will be crucial to fully realize its potential and translate these discoveries into clinically relevant therapies.
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